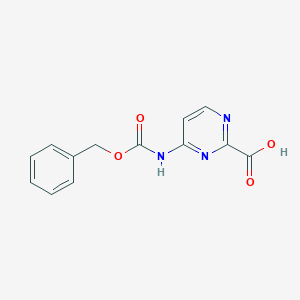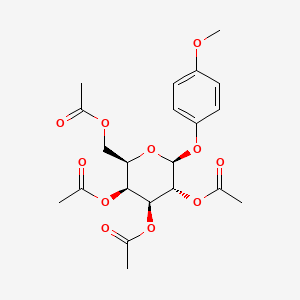
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate” is also known as “4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside”. It has a molecular formula of C21H26O11 and a molecular weight of 454.428 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including acetate esters and a methoxyphenyl group . The InChI code for this compound is1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1 . Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 454.43 g/mol . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The compound has been formed by a Koenigs–Knorr reaction, illustrating its use in chemical synthesis processes. It adopts a chair conformation in its crystal structure, emphasizing its geometric properties in chemical contexts (Mönch et al., 2013).
Application in Sugar Imine Synthesis
- This molecule is used in the synthesis of new sugar imine molecules. Its synthesis involves the concept of click chemistry reaction mechanisms, indicating its role in innovative chemical synthesis techniques (Mohammed et al., 2020).
Role in N-Glucosylated Aniline Production
- It's instrumental in the production of N-glucosylated anilines, showcasing its utility in synthesizing complex organic compounds with potential applications in various fields (Pogrebnoi, 2015).
Synthesis of C-linked Disaccharide Mimetics
- The compound is used as a template for synthesizing C-linked disaccharide analogues. This demonstrates its importance in the creation of biologically active compounds, potentially useful in medical research (Harding et al., 2003).
Pharmaceutical Applications
- Its derivatives have shown potential in pharmaceutical applications, especially in the synthesis of cytotoxic compounds used in cancer research (Meilert et al., 2004).
Role in Imaging Studies
- It's been used in the synthesis of imaging study compounds, like 3′-deoxy-3′-fluorothymidine-5′-glucuronide, indicating its significance in the development of diagnostic tools (Harnor et al., 2014).
Library Synthesis for Biological Screening
- This molecule has contributed to the synthesis of a diverse library of non-natural compounds for screening against various biological targets, showing its utility in drug discovery (Zaware et al., 2011).
Traditional Medicine and Biological Activity
- Derivatives of this compound exhibit biological activities, such as anti-inflammatory and antifungal properties. This highlights its relevance in the development of new therapeutic agents (Ye et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
It’s known that this compound is a potent and versatile molecule that plays a significant role in the realm of carbohydrates .
Mode of Action
It’s known to effectuate crucial modifications upon the intricate realm of carbohydrates
Biochemical Pathways
The compound is involved in the biochemical pathways related to carbohydrate-protein interactions . .
Result of Action
It’s known to effectuate crucial modifications upon the intricate realm of carbohydrates , indicating its potential impact on cellular processes involving these molecules.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXBVOPPUTUES-XDWAVFMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

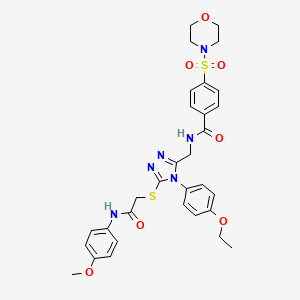
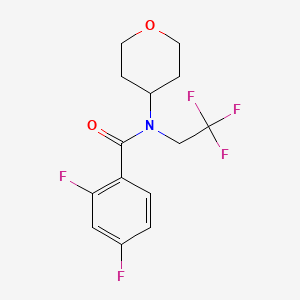
![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide](/img/structure/B2425924.png)
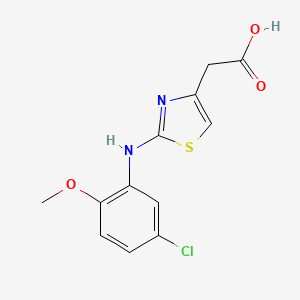
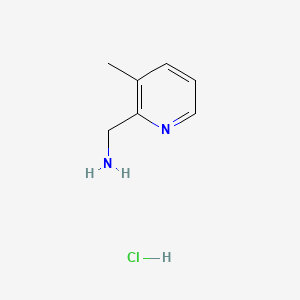
![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)
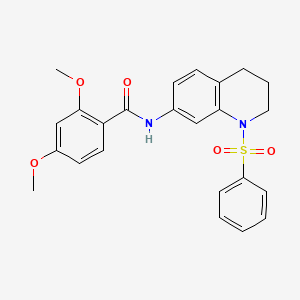

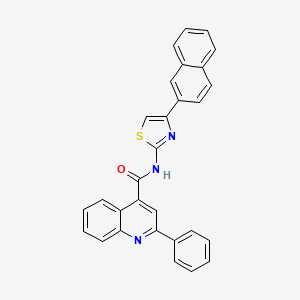
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)
